molecular formula C5H7BN2O2 B11751310 3-Aminopyridine-2-boronic acid

3-Aminopyridine-2-boronic acid

Cat. No.: B11751310
M. Wt: 137.93 g/mol
InChI Key: LIJKNJYADARDNG-UHFFFAOYSA-N
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Description

(3-Aminopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an amino substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of (3-aminopyridin-2-yl)boronic acid typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

    Boronic Esters and Borates: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of (3-aminopyridin-2-yl)boronic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopyridin-2-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups, which can influence its reactivity and binding properties. This unique arrangement allows for distinct interactions in chemical reactions and biological applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H7BN2O2

Molecular Weight

137.93 g/mol

IUPAC Name

(3-aminopyridin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H,7H2

InChI Key

LIJKNJYADARDNG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=N1)N)(O)O

Origin of Product

United States

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